
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is a complex organobismuth compound with the molecular formula C6H9BiNaO6S3+ It is known for its unique structure, which includes bismuth atoms coordinated with sulfur and carboxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid typically involves the reaction of bismuth salts with thioglycolic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Applications De Recherche Scientifique
Chemistry
In chemistry, ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex coordination chemistry, making it valuable for the synthesis of novel compounds .
Biology
In biological research, this compound has been studied for its potential antimicrobial properties. The presence of bismuth, known for its antimicrobial activity, makes it a candidate for developing new antimicrobial agents .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development .
Industry
In the industrial sector, this compound is used in the production of specialized materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in materials science and catalysis .
Mécanisme D'action
The mechanism of action of ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid involves its interaction with biological molecules, particularly proteins and enzymes. The bismuth atoms in the compound can form coordination complexes with sulfur-containing amino acids, disrupting the normal function of proteins. This interaction can lead to antimicrobial effects by inhibiting the activity of essential enzymes in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenebis(thioacetic acid): Similar in structure but lacks the bismuth component.
Thioacetic acid: Contains sulfur but does not have the complex coordination seen in ((Bis((carboxymethyl)thio)bismuthino)thio)acetic acid.
Uniqueness
This compound is unique due to the presence of bismuth, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6267-15-8 |
|---|---|
Formule moléculaire |
C6H9BiO6S3 |
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
2-[bis(carboxymethylsulfanyl)bismuthanylsulfanyl]acetic acid |
InChI |
InChI=1S/3C2H4O2S.Bi/c3*3-2(4)1-5;/h3*5H,1H2,(H,3,4);/q;;;+3/p-3 |
Clé InChI |
ZZZOTEFWAQZZOL-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)O)S[Bi](SCC(=O)O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



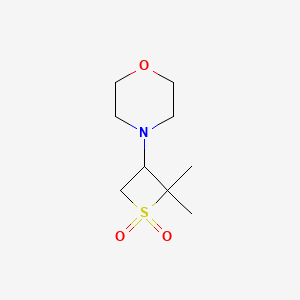
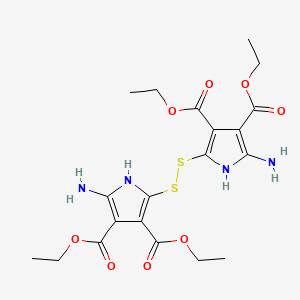
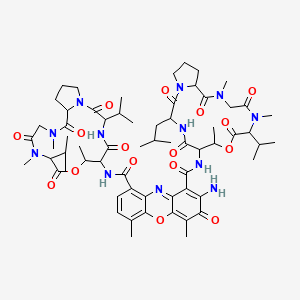
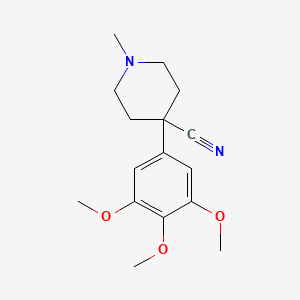

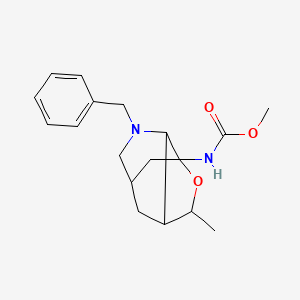
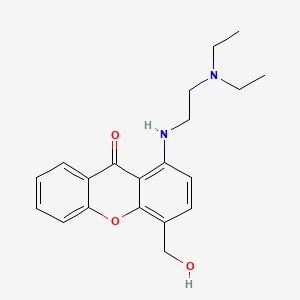
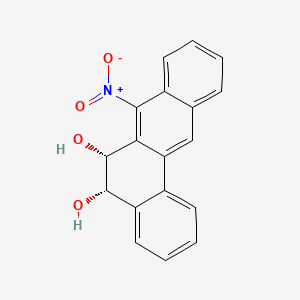
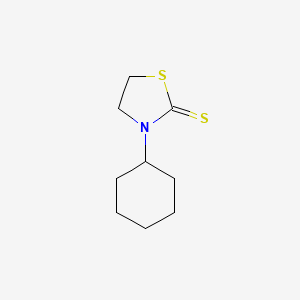
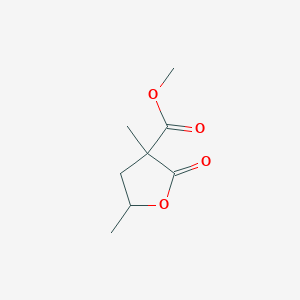
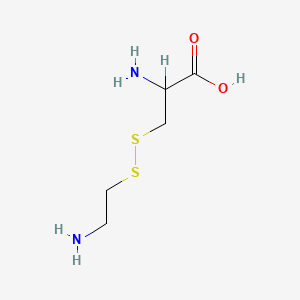
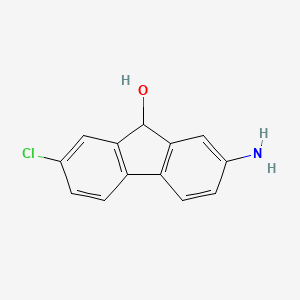
![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)
